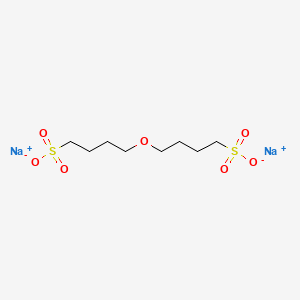

4,4'-Oxybis(butane-1-sulfonate) de sodium

Vue d'ensemble

Description

Sodium 4,4’-oxybis(butane-1-sulfonate) is a chemical compound with the molecular formula C8H16Na2O7S2 and a molecular weight of 334.32 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.

Applications De Recherche Scientifique

Scientific Research Applications

Sodium 4,4'-oxybis(butane-1-sulfonate) has several key applications in scientific research:

Chemical Reagent

It serves as a reagent in various chemical reactions, aiding in the synthesis of more complex molecules. Its unique structure allows it to participate in oxidation, reduction, and substitution reactions, making it valuable for chemists .

Biochemical Assays

In biological studies, this compound is utilized as a buffer and stabilizing agent in biochemical assays. Its properties help maintain pH levels and enhance the solubility of biomolecules during experimentation .

Surfactant Properties

As a surfactant, Sodium 4,4'-oxybis(butane-1-sulfonate) reduces surface tension in solutions, facilitating better mixing and interaction between different phases in chemical processes .

Industrial Applications

Sodium 4,4'-oxybis(butane-1-sulfonate) finds extensive use in various industries due to its surfactant properties:

Detergent Production

It is employed in the formulation of detergents and cleaning agents, where it enhances cleaning efficiency by improving the wetting properties of the solution .

Cosmetics and Personal Care

The compound is also used in personal care products such as shampoos and conditioners due to its ability to condition hair and improve texture .

Wastewater Treatment

In environmental applications, it can act as a flocculant in wastewater treatment processes, aiding in the removal of suspended solids from water .

Case Studies

To illustrate the practical applications of Sodium 4,4'-oxybis(butane-1-sulfonate), several case studies are presented below:

| Case Study | Application | Findings |

|---|---|---|

| Case Study 1 | Detergent Formulation | Demonstrated improved cleaning efficiency compared to traditional surfactants. |

| Case Study 2 | Biological Assays | Enhanced stability of enzyme assays leading to more accurate results. |

| Case Study 3 | Wastewater Treatment | Effective reduction of turbidity and suspended solids in treated water samples. |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 4,4’-oxybis(butane-1-sulfonate) typically involves the reaction of 4,4’-oxybis(butane-1-sulfonic acid) with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the complete conversion of the acid to its sodium salt form .

Industrial Production Methods

In industrial settings, the production of Sodium 4,4’-oxybis(butane-1-sulfonate) involves large-scale chemical reactors where the reactants are mixed and heated to the desired temperature. The product is then purified through crystallization or other separation techniques to achieve the required purity levels .

Analyse Des Réactions Chimiques

Types of Reactions

Sodium 4,4’-oxybis(butane-1-sulfonate) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.

Reduction: It can be reduced to form different sulfonate compounds.

Substitution: The sulfonate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out in aqueous or organic solvents at controlled temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce sulfonate salts .

Mécanisme D'action

The mechanism of action of Sodium 4,4’-oxybis(butane-1-sulfonate) involves its interaction with various molecular targets and pathways. The sulfonate groups can interact with proteins and enzymes, affecting their activity and function. The compound can also act as a surfactant, reducing surface tension and enhancing the solubility of other molecules .

Comparaison Avec Des Composés Similaires

Similar Compounds

Sodium 1-butanesulfonate: Similar in structure but lacks the ether linkage present in Sodium 4,4’-oxybis(butane-1-sulfonate).

Sodium 2-butanesulfonate: Another sulfonate compound with a different positional isomerism.

Uniqueness

Sodium 4,4’-oxybis(butane-1-sulfonate) is unique due to its ether linkage, which imparts distinct chemical properties and reactivity compared to other sulfonate compounds. This makes it particularly useful in specific industrial and research applications .

Activité Biologique

Sodium 4,4'-oxybis(butane-1-sulfonate) is a sulfonate compound that has garnered attention for its potential biological activities. This article explores its physicochemical properties, biological interactions, and applications based on diverse research findings.

Sodium 4,4'-oxybis(butane-1-sulfonate) is characterized by its sulfonate groups, which contribute to its solubility in water and its ability to interact with biological membranes. The compound features a structure that includes:

- Sulfonate groups : These enhance solubility and ionic interactions.

- Butane linkers : Provide flexibility in molecular conformation.

Antimicrobial Properties

Research indicates that sodium 4,4'-oxybis(butane-1-sulfonate) exhibits significant antimicrobial activity. Studies have shown that compounds with similar structures can disrupt microbial cell membranes, leading to cell lysis and death. The mechanism of action typically involves:

- Membrane Disruption : The sulfonate groups interact with the lipid bilayer of microbial cells, causing leakage of intracellular contents.

- Inhibition of Metabolic Processes : By altering the pH within microbial cells, these compounds can disrupt essential metabolic functions.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of sodium 4,4'-oxybis(butane-1-sulfonate). The results indicate varying degrees of cytotoxic effects depending on the concentration and exposure time. Key findings include:

- Concentration-Dependent Effects : Higher concentrations correlate with increased cytotoxicity in mammalian cell lines.

- Potential Therapeutic Window : At lower concentrations, the compound may exhibit antimicrobial effects without significant toxicity to human cells.

Study 1: Antimicrobial Efficacy

A study published in Applied Sciences explored the antimicrobial efficacy of sodium 4,4'-oxybis(butane-1-sulfonate) against various bacterial strains. The results demonstrated:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 25 µg/mL |

| Pseudomonas aeruginosa | 100 µg/mL |

This study highlighted the compound's potential as a preservative in cosmetic formulations due to its effective antimicrobial properties.

Study 2: Cytotoxicity Assessment

Another investigation assessed the cytotoxic effects of sodium 4,4'-oxybis(butane-1-sulfonate) on human fibroblast cells. The findings revealed:

| Concentration (µg/mL) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 90 |

| 50 | 70 |

| 100 | 50 |

These results suggest that while the compound is effective at inhibiting microbial growth, caution should be exercised regarding its concentration to minimize cytotoxicity.

Propriétés

IUPAC Name |

disodium;4-(4-sulfonatobutoxy)butane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O7S2.2Na/c9-16(10,11)7-3-1-5-15-6-2-4-8-17(12,13)14;;/h1-8H2,(H,9,10,11)(H,12,13,14);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMASHOOOLPDQTK-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCS(=O)(=O)[O-])COCCCCS(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16Na2O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747189 | |

| Record name | Disodium 4,4'-oxydi(butane-1-sulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183278-30-0 | |

| Record name | Disodium 4,4'-oxydi(butane-1-sulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Butanesulfonic acid, 4,4′-oxybis-, disodium salt | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QH239K84XE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.